5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3
CAS No.:
Cat. No.: VC16656272
Molecular Formula: C15H12N2O3
Molecular Weight: 276.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O3 |
|---|---|
| Molecular Weight | 276.28 g/mol |
| IUPAC Name | 5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
| Standard InChI | InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/i1D,2D,3D,4D,5D,13+1,14+1,15+1 |
| Standard InChI Key | XEEDURHPFVXALT-CPTNBEFMSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])[13C]2([13C](=O)N[13C](=O)N2)C3=CC=C(C=C3)O)[2H])[2H] |
| Canonical SMILES | C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Architecture
The core structure of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 consists of a hydantoin ring system substituted with two aromatic groups: a 4-hydroxyphenyl moiety and a phenyl group. The isotopic labeling occurs at the hydantoin ring’s 2, 4, and 5 positions (carbon-13) and five hydrogen sites (deuterium). This configuration ensures minimal perturbation of the compound’s chemical behavior while enhancing its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Table 1: Comparative Properties of Labeled vs. Non-Labeled Hydantoin Derivatives
Isotopic Substitution Strategy
The incorporation of deuterium and carbon-13 isotopes serves two primary purposes:
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Enhanced Detection Sensitivity: Deuterium increases the compound’s mass, facilitating distinction from non-labeled analogs in MS. Carbon-13 isotopes improve signal resolution in NMR by eliminating spin-spin coupling with carbon-12.
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Metabolic Stability: Deuterium’s kinetic isotope effect can slow metabolic degradation, enabling longer half-life studies in vivo.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 involves multi-step organic reactions, typically starting with the preparation of the non-labeled hydantoin derivative followed by isotopic enrichment. Key steps include:
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Condensation Reaction: Formation of the hydantoin ring via reaction of urea with substituted benzils.
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Isotopic Incorporation: Introduction of carbon-13 and deuterium using labeled precursors such as 13C-urea and deuterated solvents.
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Purification: Chromatographic techniques to achieve ≥98% chemical purity .
Challenges in Isotopic Labeling
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Cost and Availability: 13C and deuterated reagents are expensive, impacting large-scale production .
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Stereochemical Integrity: Isotopic substitution must preserve the compound’s stereochemistry to maintain biological activity.
Applications in Scientific Research
Metabolic and Pharmacokinetic Studies
The compound’s isotopic labels allow researchers to track its absorption, distribution, metabolism, and excretion (ADME) in biological systems without interference from endogenous compounds. For example, in pharmacokinetic studies, the labeled hydantoin enables quantification of parent drug and metabolites using LC-MS/MS.
Analytical Chemistry
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Mass Spectrometry: The mass shift caused by deuterium and carbon-13 aids in distinguishing the labeled compound from matrix components, improving assay specificity.
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NMR Spectroscopy: Carbon-13 enrichment enhances signal intensity, enabling structural elucidation of metabolites .
Analytical Methods for Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS protocols optimized for this compound typically employ:
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Column: C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
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Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
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Detection: Positive ion mode with MRM transitions specific to the isotopic pattern.
Nuclear Magnetic Resonance (NMR)
1H and 13C NMR spectra confirm isotopic incorporation and structural integrity. Key observations include:
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Deuterium Effects: Absence of proton signals at labeled positions.
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Carbon-13 Shifts: Distinct peaks at 2, 4, and 5 positions in the 13C NMR spectrum .
| Supplier | Location | Purity | Packaging |
|---|---|---|---|
| Yancheng Tongming Biotechnology | China | 99% (D, 13C) | Custom synthesis |
| LGC Science (Shanghai) Ltd. | China | 98% Chemical | 0.05 g increments |
Regulatory Considerations
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Custom Synthesis: Most suppliers produce the compound on-demand, with lead times of 4–8 weeks .
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Documentation: Buyers must provide permits for controlled substances and certify intended research use .
Research Findings and Comparative Studies
Stability Under Experimental Conditions
Studies indicate that the isotopic labels remain stable under physiological conditions (pH 7.4, 37°C) for ≥72 hours, confirming suitability for long-term metabolic assays.
Comparison with Non-Labeled Analog
The non-labeled compound, 5-(4-Hydroxyphenyl)-5-phenylhydantoin (CAS 2784-27-2), exhibits similar solubility and reactivity but lacks the detection advantages of isotopic labeling .
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